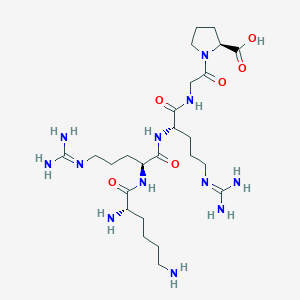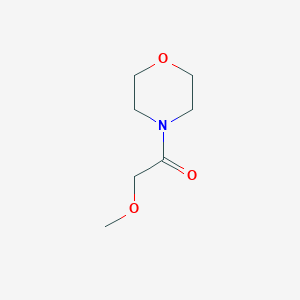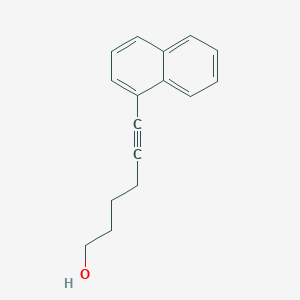
6-(Naphthalen-1-YL)hex-5-YN-1-OL
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-(Naphthalen-1-YL)hex-5-YN-1-OL is a chemical compound characterized by the presence of a naphthalene ring attached to a hexynol chain
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 6-(Naphthalen-1-YL)hex-5-YN-1-OL typically involves the Sonogashira coupling reaction. This reaction is carried out by combining 1-iodonaphthalene with hex-5-yn-1-ol in the presence of a palladium catalyst (PdCl2(PPh3)2) and copper iodide (CuI) under a nitrogen atmosphere. The reaction mixture is heated to 80°C and monitored by thin-layer chromatography (TLC) until completion .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using larger reactors, and ensuring proper handling and disposal of reagents and by-products.
Analyse Chemischer Reaktionen
Types of Reactions
6-(Naphthalen-1-YL)hex-5-YN-1-OL can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The triple bond can be reduced to a double or single bond.
Substitution: The hydroxyl group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst.
Substitution: Reagents such as thionyl chloride (SOCl2) for converting the hydroxyl group to a chloride.
Major Products Formed
Oxidation: Formation of 6-(Naphthalen-1-YL)hex-5-YN-1-one.
Reduction: Formation of 6-(Naphthalen-1-YL)hex-5-ene-1-ol or 6-(Naphthalen-1-YL)hexane-1-ol.
Substitution: Formation of 6-(Naphthalen-1-YL)hex-5-YN-1-chloride.
Wissenschaftliche Forschungsanwendungen
6-(Naphthalen-1-YL)hex-5-YN-1-OL has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and in the study of reaction mechanisms.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Wirkmechanismus
The mechanism of action of 6-(Naphthalen-1-YL)hex-5-YN-1-OL involves its interaction with molecular targets through its functional groups. The hydroxyl group can form hydrogen bonds, while the naphthalene ring can participate in π-π interactions. These interactions can influence various biological pathways and chemical reactions .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 6-(Naphthalen-1-yl)but-3-yn-1-ol
- 6-(Naphthalen-1-yl)hex-5-en-1-ol
- 6-(Naphthalen-1-yl)hexane-1-ol
Uniqueness
6-(Naphthalen-1-YL)hex-5-YN-1-OL is unique due to its combination of a naphthalene ring and a hexynol chain, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications in research and industry .
Eigenschaften
CAS-Nummer |
917894-58-7 |
|---|---|
Molekularformel |
C16H16O |
Molekulargewicht |
224.30 g/mol |
IUPAC-Name |
6-naphthalen-1-ylhex-5-yn-1-ol |
InChI |
InChI=1S/C16H16O/c17-13-6-2-1-3-8-14-10-7-11-15-9-4-5-12-16(14)15/h4-5,7,9-12,17H,1-2,6,13H2 |
InChI-Schlüssel |
ZFEZZAIVGAVOAH-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C2C(=C1)C=CC=C2C#CCCCCO |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-[2-(3,4-Dichlorophenyl)ethyl]-3-(7-hydroxynaphthalen-1-yl)urea](/img/structure/B12611491.png)

methanone](/img/structure/B12611506.png)
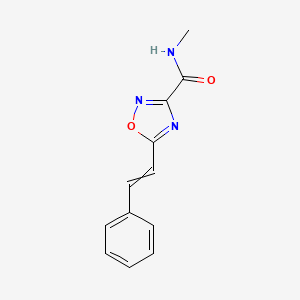
![{[4,4-Diethoxy-2-(methylsulfanyl)but-1-en-1-yl]selanyl}benzene](/img/structure/B12611527.png)
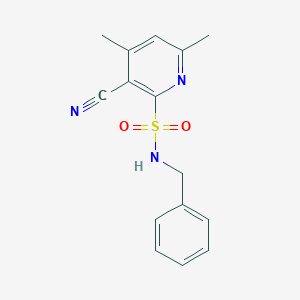
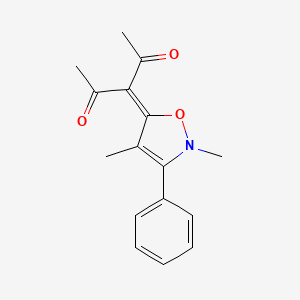
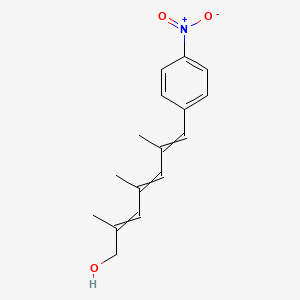
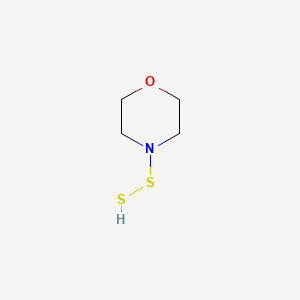
![[(2S)-Piperidin-2-yl]methyl butanoate](/img/structure/B12611553.png)

![1-Azabicyclo[3.2.2]nonane, 7-[3-(5-isoxazolyl)-2-propynyl]-](/img/structure/B12611574.png)
